![molecular formula C25H21N3O4 B7693991 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide](/img/structure/B7693991.png)
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
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Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, commonly known as DMHQN, is a chemical compound that has been extensively studied for its potential use in scientific research. DMHQN belongs to the class of 3-nitrobenzamide compounds, which have been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
- AKOS003657930 has shown promise as an anticancer agent. Its nitrobenzamide moiety contributes to DNA damage and apoptosis in cancer cells. Researchers are investigating its potential in targeted therapies against specific cancer types .
- The compound’s quinoline ring and nitro group may confer antibacterial properties. Studies explore its effectiveness against bacterial pathogens, including drug-resistant strains .
- AKOS003657930 exhibits anti-inflammatory activity by modulating cytokines and inhibiting inflammatory pathways. Researchers investigate its potential for treating chronic inflammatory conditions .
- The hydroxyquinoline group suggests neuroprotective effects. Studies focus on its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative diseases .
- The compound’s hydroxyquinoline moiety can chelate metal ions. Researchers explore its applications in metal ion detection, environmental remediation, and as a potential therapeutic agent for metal-related disorders .
- AKOS003657930 exhibits interesting photophysical properties due to its aromatic rings and nitro group. Investigations include its use in sensors, imaging agents, and optoelectronic devices .
Anticancer Potential
Antibacterial Activity
Anti-inflammatory Effects
Neuroprotective Properties
Metal Chelation
Photophysical Applications
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-21(12-17(16)2)27(25(30)19-7-5-8-22(14-19)28(31)32)15-20-13-18-6-3-4-9-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJOBAIHYASLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide |
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